molecular formula C12H20O2 B15326181 1-Allyl-4-ethylcyclohexane-1-carboxylic acid

1-Allyl-4-ethylcyclohexane-1-carboxylic acid

Cat. No.: B15326181
M. Wt: 196.29 g/mol
InChI Key: FOZKXELSIGJFLN-UHFFFAOYSA-N
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Description

1-Allyl-4-ethylcyclohexane-1-carboxylic acid is a complex organic compound characterized by a cyclohexane ring with an allyl group attached to the first carbon and an ethyl group attached to the fourth carbon, along with a carboxylic acid functional group at the first position. This compound is of interest in various scientific fields due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Alkylation of Cyclohexanone: The synthesis can begin with cyclohexanone, which undergoes alkylation to introduce the ethyl group at the 4-position.

  • Hydroboration-Oxidation:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. Continuous flow reactors and advanced catalysts are often employed to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

  • Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

  • Reduction: The compound can undergo reduction reactions, particularly at the carboxylic acid group, to form alcohols or aldehydes.

  • Substitution: The allyl group can participate in substitution reactions, where it can be replaced by other functional groups.

  • Common Reagents and Conditions: Typical reagents include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use nucleophiles in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Carbon dioxide and water.

  • Reduction: Alcohols or aldehydes.

  • Substitution: Various substituted cyclohexanes depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.

  • Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

  • Industry: It is used in the manufacture of specialty chemicals and materials, leveraging its unique reactivity.

Mechanism of Action

The mechanism by which 1-Allyl-4-ethylcyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

1-Allyl-4-ethylcyclohexane-1-carboxylic acid is unique due to its specific structural features. Similar compounds include:

  • 1-Methyl-4-ethylcyclohexane-1-carboxylic acid: Similar structure but with a methyl group instead of an allyl group.

  • 4-Ethylcyclohexane-1-carboxylic acid: Lacks the allyl group.

  • 1-Allylcyclohexane-1-carboxylic acid: Lacks the ethyl group.

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

4-ethyl-1-prop-2-enylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H20O2/c1-3-7-12(11(13)14)8-5-10(4-2)6-9-12/h3,10H,1,4-9H2,2H3,(H,13,14)

InChI Key

FOZKXELSIGJFLN-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(CC=C)C(=O)O

Origin of Product

United States

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